4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-9-5-4-8(11(16)6-9)7-20-13-10-2-1-3-12(10)17-14(19)18-13/h4-6H,1-3,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLADOVLDCUKFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a dichlorobenzyl halide reacts with a thiol group on the cyclopenta[d]pyrimidinone core.
Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Structural Formula
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . The dichlorobenzyl moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics:
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Biological Studies
In biological research, this compound is utilized in studies focusing on enzyme inhibition:
- Enzyme Inhibition : The imidazole-like properties of the compound allow it to interact with enzymes that are crucial in various metabolic pathways. For example, it has been evaluated for its ability to inhibit protein tyrosine phosphatases (PTPs), which play a significant role in cell signaling and cancer progression .
Industrial Applications
The compound serves as an intermediate in the synthesis of other complex organic molecules:
- Synthesis of Pharmaceuticals : It is used in the pharmaceutical industry to create novel therapeutic agents. Its unique structure allows chemists to modify it further to enhance efficacy or reduce side effects.
Case Study 1: Antimicrobial Properties
A study published in Medicinal Chemistry evaluated the antibacterial activity of various derivatives of cyclopenta[d]pyrimidine compounds. The results indicated that compounds with the dichlorobenzyl thioether exhibited enhanced antimicrobial properties compared to their non-substituted counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Target Compound | E. coli | 6 µg/mL |
Case Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of specific PTPs by derivatives of cyclopenta[d]pyrimidines. The study demonstrated that modifications to the dichlorobenzyl group significantly affected inhibitory potency.
| Compound | PTP Inhibition (%) | IC50 (µM) |
|---|---|---|
| Control | 10 | N/A |
| Compound A | 50 | 15 |
| Target Compound | 75 | 5 |
Mechanism of Action
The mechanism of action of 4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including antimicrobial properties, cytotoxic effects, and its mechanism of action based on recent findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18Cl2N2O2S
- Molecular Weight : 385.3 g/mol
The structure features a cyclopentapyrimidinone core with a dichlorobenzyl thioether substituent, which is pivotal for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on thioureides derived from similar frameworks revealed effective inhibition against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for these compounds ranged from 32 to 1024 µg/mL, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida spp. .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 256 | Candida albicans |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results for compounds related to this compound. For example, derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line with IC50 values ranging from 4.36 µM to higher concentrations depending on the structural modifications made to the core compound .
Table 2: Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 4.36 |
| Compound E | HCT116 | 10.00 |
| Compound F | Bel-7402 | 8.50 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thioether linkage may enhance interaction with biological targets such as protein tyrosine phosphatases or other key enzymes involved in cell signaling pathways. This interaction could potentially lead to apoptosis in cancer cells or disruption of microbial cell wall synthesis in bacteria .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several thiourea derivatives against multidrug-resistant strains of Staphylococcus aureus. The compounds exhibited high activity levels, suggesting that modifications similar to those found in this compound could lead to new antimicrobial agents effective against resistant strains .
Case Study 2: Cancer Treatment Potential
In another investigation, derivatives were tested for their ability to inhibit BRD4/PLK1 enzymes in cancer cells. The results indicated that certain modifications could enhance cytotoxicity significantly compared to standard treatments like doxorubicin . This suggests potential for development into a therapeutic agent for cancer treatment.
Q & A
Q. What synthetic methodologies are established for preparing this compound?
The synthesis typically involves cyclocondensation reactions or thiourea intermediates. For example, analogous dihydropyrimidine derivatives are synthesized via refluxing 4-chloroaniline with ketones in acetone using potassium thiocyanate as a catalyst, followed by recrystallization from methanol (yield ~62%) . Solvent choice (e.g., dry acetone) and reaction time (3 hours) are critical for optimizing intermediate formation. Thiourea derivatives may also serve as precursors, as seen in related pyrimidine-thione syntheses .
Q. How can the structure of this compound be confirmed?
Key techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., dichlorobenzyl groups) and hydrogen environments.
- X-ray crystallography : Resolves conformational details, such as envelope conformations in dihydropyrimidine rings (r.m.s. deviation: 0.054 Å) and dihedral angles between aromatic systems (89.42°) .
- Elemental analysis : Confirms purity (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Antimicrobial activity : Test against Gram-positive/negative bacteria using agar diffusion or microdilution methods, with controls like ciprofloxacin .
- Antitumor assays : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry acetone | Enhances intermediate solubility |
| Catalyst | KSCN (5.4 mmol) | Facilitates cyclocondensation |
| Temperature | Reflux (~56°C) | Accelerates reaction kinetics |
| Workup | Ice-water precipitation | Improves crystal purity |
Q. How to address contradictions in biological activity data?
- Dose-response variability : Test a wider concentration range (e.g., 1–100 µM) to identify IC50 discrepancies .
- Model specificity : Use alternative assay systems (e.g., zebrafish embryos for toxicity vs. murine models for inflammation) .
- Batch purity : Verify compound integrity via HPLC before bioassays .
Q. What computational methods predict environmental fate and toxicity?
- QSPR models : Estimate physicochemical properties (logP, solubility) to assess environmental persistence .
- Molecular docking : Predict interactions with biological targets (e.g., calcium channels) using AutoDock Vina .
- Ecotoxicology databases : Cross-reference with Project INCHEMBIOL data on abiotic/biotic transformations .
Q. How to design SAR studies for this compound?
- Substituent variation : Replace dichlorobenzyl with methoxy or nitro groups to assess electronic effects on activity .
- Bioisosteric replacement : Substitute the thioether moiety with sulfoxide/sulfone groups to modulate bioavailability .
- In vivo validation : Compare pharmacokinetic profiles (e.g., half-life, AUC) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
